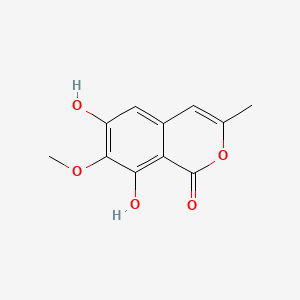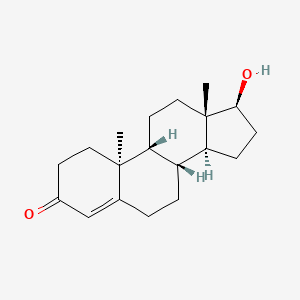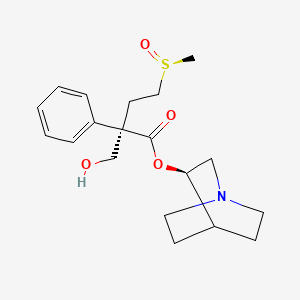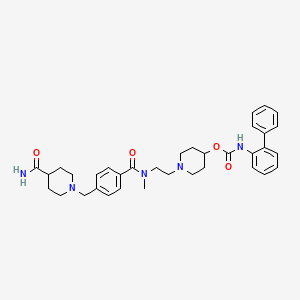
Ridazolol
概要
説明
- 1980年代と1990年代に、冠状動脈性心臓病と本態性高血圧(高血圧)に対する効果について研究されました。
- 注目すべきことに、リダゾロールは現在、世界中のどこでも販売されていません .
リダゾロール: は、β遮断薬です。
準備方法
- 残念ながら、リダゾロールの具体的な合成経路や反応条件は広く文書化されていません。
- 商業的な入手可能性が限られているため、工業生産方法は依然として不足しています。
化学反応の分析
- リダゾロールはさまざまな化学反応を起こすと考えられますが、詳細な研究は不足しています。
- 一般的な反応には、酸化、還元、置換などが挙げられます。
- 残念ながら、具体的な試薬や条件は十分に文書化されていません。
- これらの反応から生成される主要な生成物は、まだ調べられていません。
科学研究への応用
- リダゾロールの用途は、いくつかの分野にわたります。
心臓病学: 冠状動脈性心臓病に対する効果について研究されました。
高血圧: 本態性高血圧の潜在的な治療法として検討されました。
化学および生物学: β遮断薬との相互作用が興味深いものです。
医学: 広く使用されていませんが、臨床環境で研究されています。
産業: 産業用途に関する情報は限られています。
科学的研究の応用
- Ridazolol’s applications span several fields:
Cardiology: Investigated for its effects on coronary heart disease.
Hypertension: Explored as a potential treatment for essential hypertension.
Chemistry and Biology: Its interactions with beta-adrenergic receptors are of interest.
Medicine: Although not widely used, it has been studied in clinical contexts.
Industry: Limited information exists regarding industrial applications.
作用機序
- リダゾロールは、β1アドレナリン受容体(β1AR)を競合的に拮抗します。
- 中程度の固有交感神経刺激作用(ISA)を示します。
- 関与する正確な分子標的と経路は、まだ完全に解明されていません。
類似化合物との比較
- 残念ながら、類似化合物との詳細な比較は不足しています。
- リダゾロールの独自性は、その特定の薬理学的プロファイルにあります。
- 類似の化合物は、入手可能な文献には明示的に記載されていません。
特性
IUPAC Name |
5-chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O3/c16-11-3-1-2-4-13(11)24-9-10(22)7-18-5-6-19-12-8-20-21-15(23)14(12)17/h1-4,8,10,18,22H,5-7,9H2,(H2,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWABVCZFXKHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CNCCNC2=C(C(=O)NN=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024674 | |
| Record name | 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83395-21-5 | |
| Record name | Ridazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83395-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ridazolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083395215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIDAZOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R4QO1868Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ridazolol interact with its target and what are the downstream effects?
A1: this compound is a β-adrenergic receptor blocker, meaning it binds to β-adrenergic receptors and prevents the binding of endogenous ligands like adrenaline and noradrenaline. [] This blockade leads to a decrease in heart rate and blood pressure. [, ] Additionally, this compound demonstrates antianginal effects by reducing ischemic ST-segment depression, likely through a combination of reduced cardiac workload and potential vasodilatory properties. []
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While the provided abstracts do not delve into specific SAR studies, they highlight that this compound's efficacy is dose-dependent. Doses of 20mg, 40mg, and 80mg showed significant antianginal and antihypertensive effects compared to 10mg, which did not reach statistical significance. [] This suggests that modifications impacting its binding affinity to β-adrenergic receptors or its pharmacokinetic properties could influence its potency.
Q3: What does the research indicate about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A3: Studies using Holter-ECG monitoring in healthy volunteers suggest that this compound has a duration of action exceeding 12 hours, potentially extending up to 16 hours. [] This prolonged effect on heart rate reduction aligns with its clinical use in managing hypertension and angina. [, ] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.
Q4: Has this compound demonstrated efficacy in in vitro or in vivo models?
A4: While the provided abstracts do not detail specific in vitro studies, research in patients with dilated cardiomyopathy (DCM) reveals the in vivo effects of this compound. [, ] These studies demonstrate that this compound, both alone and in combination with the vasodilator molsidomine, improves hemodynamic parameters in DCM patients without negatively impacting left ventricular function. [, ]
Q5: What analytical methods have been used to study this compound?
A5: The research utilizes various methods to assess this compound's effects. These include:
- Exercise-ECG: To evaluate antianginal efficacy by measuring ST-segment depression. []
- Holter-ECG: For continuous heart rate monitoring to determine the duration of action. []
- Hemodynamic monitoring: Using a balloon-tipped pulmonary artery catheter to assess parameters like blood pressure, heart rate, and pulmonary capillary wedge pressure. [, ]
- Radionuclide ventriculography: To evaluate left ventricular function, specifically ejection fraction. []
- Urinary sulfatoxymelatonin measurement: To assess the impact on melatonin secretion. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















